molecular formula C17H21N5S B6956410 N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-ethyl-N-methylthieno[2,3-d]pyrimidin-4-amine

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-ethyl-N-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6956410
M. Wt: 327.4 g/mol
InChI Key: OHKDDVCKLDSHPN-UHFFFAOYSA-N
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Description

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-ethyl-N-methylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a dimethylamino group, a thienopyrimidine core, and additional ethyl and methyl groups, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-ethyl-N-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5S/c1-5-14-19-16(13-8-9-23-17(13)20-14)22(4)11-12-6-7-15(18-10-12)21(2)3/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDDVCKLDSHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C=CSC2=N1)N(C)CC3=CN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-ethyl-N-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylamine, ethyl halides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-ethyl-N-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-ethyl-N-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-ethyl-N-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-ethyl-N-methylthieno[2,3-d]pyrimidin-4-amine: can be compared with other thienopyrimidine derivatives and pyridine-based compounds.

    Dimethyl 2,6-pyridinedicarboxylate: Another pyridine derivative with different functional groups and applications.

    Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but varying substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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